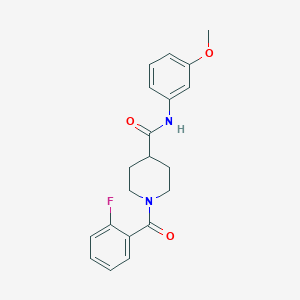
1-(2-fluorobenzoyl)-N-(3-methoxyphenyl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(3-methoxyphenyl)-4-piperidinecarboxamide, commonly known as FMP, is a synthetic compound that has been widely studied for its potential in treating various neurological disorders. FMP belongs to the class of piperidine carboxamide derivatives and has shown promising results in preclinical studies for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mechanism of Action
The exact mechanism of action of FMP is not fully understood, but it is believed to act on several different molecular targets in the brain. FMP has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, FMP may increase the levels of acetylcholine in the brain, which can improve cognitive function. FMP has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects
FMP has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on acetylcholinesterase, FMP has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. FMP has also been shown to reduce levels of pro-inflammatory cytokines, which can contribute to neuroinflammation.
Advantages and Limitations for Lab Experiments
FMP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. FMP has also been extensively studied in preclinical models, making it a well-characterized compound for further research. However, FMP does have some limitations. It has not yet been tested in human clinical trials, so its safety and efficacy in humans are not fully understood. Additionally, FMP has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on FMP. One area of interest is the potential use of FMP in combination with other compounds for the treatment of neurological disorders. FMP has been shown to have synergistic effects with other compounds, such as donepezil, a drug used to treat Alzheimer's disease. Another area of interest is the development of new formulations of FMP that can improve its bioavailability and increase its effectiveness as a therapeutic agent. Finally, further research is needed to fully understand the mechanism of action of FMP and its potential for the treatment of neurological disorders in humans.
Conclusion
1-(2-fluorobenzoyl)-N-(3-methoxyphenyl)-4-piperidinecarboxamide, or FMP, is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurological disorders. FMP has been extensively studied in preclinical models and has been shown to improve cognitive function, reduce neuroinflammation, and have antipsychotic effects. While further research is needed to fully understand the mechanism of action of FMP and its potential for use in humans, FMP represents a promising avenue for the development of new treatments for neurological disorders.
Scientific Research Applications
FMP has been extensively studied for its potential in treating various neurological disorders. In preclinical studies, FMP has shown promise in improving cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. FMP has also been shown to have antipsychotic effects in animal models of schizophrenia. These findings suggest that FMP may have therapeutic potential for the treatment of these disorders in humans.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-16-6-4-5-15(13-16)22-19(24)14-9-11-23(12-10-14)20(25)17-7-2-3-8-18(17)21/h2-8,13-14H,9-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZPXVYIHJKHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzoyl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4672056.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672079.png)
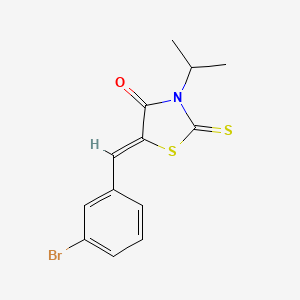
![4-[(4-tert-butylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4672115.png)

![2-{4-[2-(2-methoxyphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4672124.png)

![2,4-dichloro-6-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4672140.png)
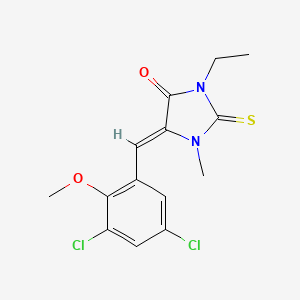
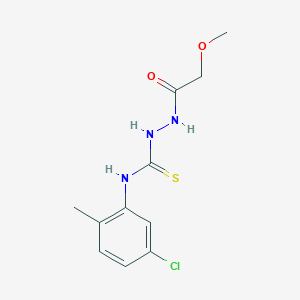
![dimethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)terephthalate](/img/structure/B4672163.png)
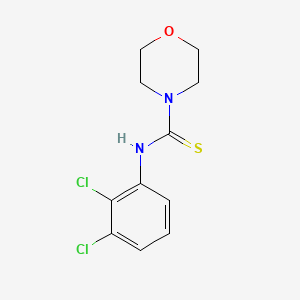
![2-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4672173.png)